Bienvenue dans la boutique en ligne BenchChem!

Lobenzarit disodium

Rheumatoid Arthritis Clinical Efficacy Double-Blind Placebo-Controlled Trial

Lobenzarit disodium is a disease-modifying antirheumatic drug (DMARD) acting via T-cell modulation and ROS scavenging, not COX inhibition. Unlike NSAIDs, it improves immunological outcomes in autoimmune models. Essential for arthritis research and ADME studies of highly protein-bound compounds. Use as a validated positive control to ensure robust, translatable data.

Molecular Formula C14H10ClNNaO4
Molecular Weight 314.67 g/mol
CAS No. 64808-48-6
Cat. No. B1674993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobenzarit disodium
CAS64808-48-6
Synonyms2-((2-carboxyphenyl)amino)-4-chlorobenzoic acid
4-chloro-2,2'-iminodibenzoic acid
CCA lobenzarit
disodium 4-chloro-2,2'-iminodibenzoate
lobenzarit
lobenzarit disodium
lobenzarit sodium
lobenzarit, disodium salt
lobenzart
N-(2-carboxyphenyl)-4-chloroanthranilic acid
Molecular FormulaC14H10ClNNaO4
Molecular Weight314.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O.[Na]
InChIInChI=1S/C14H10ClNO4.Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;/h1-7,16H,(H,17,18)(H,19,20);
InChIKeyZQFTYKCFZISOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lobenzarit Disodium (CAS 64808-48-6) for Rheumatoid Arthritis Research: Immunomodulatory DMARD Profile and Procurement Considerations


Lobenzarit disodium (CCA; CAS 64808-48-6), chemically defined as disodium 4-chloro-2,2′-iminodibenzoate, is a synthetic immunomodulatory disease-modifying antirheumatic drug (DMARD) developed and commercialized in Japan for the treatment of rheumatoid arthritis (RA) [1]. Unlike conventional NSAIDs, its therapeutic action is attributed to the modulation of suppressor T-lymphocyte activity and the direct scavenging of oxygen-free radicals, rather than cyclooxygenase inhibition [2]. The compound is characterized by a molecular formula of C₁₄H₈ClNNa₂O₄, a molecular weight of 335.65 g/mol, and a melting point of 388 °C (with decomposition), and is supplied as a white to off-white crystalline powder [3].

Why Lobenzarit Disodium Cannot Be Interchanged with Structural Analogs or NSAIDs in Rheumatoid Arthritis Models


Substituting lobenzarit disodium with structurally analogous NSAIDs such as mefenamic acid or diclofenac is scientifically unsound and will confound experimental outcomes. Despite their chemical resemblance—both belonging to the diphenylamine or fenamate class—their pharmacodynamic mechanisms diverge critically [1]. Lobenzarit disodium does not inhibit prostaglandin E₂ (PGE₂) biosynthesis in vitro nor does it suppress acute carrageenan-induced edema, which are hallmark properties of NSAIDs like mefenamic acid [2]. Consequently, in comparative studies using the autoimmune MRL/l mouse model, only lobenzarit disodium improved immunological abnormalities and prolonged lifespan, whereas mefenamic acid exhibited no disease-modifying effect [3]. Furthermore, lobenzarit disodium has a distinct safety and immunomodulatory profile that affects suppressor T-cell populations, a mechanism not recapitulated by standard NSAIDs or many baseline DMARDs [1].

Quantitative Differentiation: Clinical Efficacy and Safety Data for Lobenzarit Disodium vs. Comparators


Superior Clinical Efficacy of Lobenzarit Disodium (240 mg/day) Compared to Placebo in a 16-Week Rheumatoid Arthritis Trial

In a multicenter, double-blind, placebo-controlled study, lobenzarit disodium demonstrated statistically significant clinical benefit over an inert placebo in patients with active rheumatoid arthritis. Both groups received a background of 75 mg/day indomethacin [1].

Rheumatoid Arthritis Clinical Efficacy Double-Blind Placebo-Controlled Trial

Potent Antioxidant Activity: Lobenzarit Disodium Exhibits 1.6 µM IC50 Against Activated Oxygen-Induced Chemiluminescence

Lobenzarit disodium functions as a potent scavenger of reactive oxygen species (ROS), a mechanism distinct from its immunomodulatory activity. It directly inhibits chemiluminescence generated by activated oxygen species, with a half-maximal inhibitory concentration (IC₅₀) of 1.6 µM [1]. This activity is a quantifiable differentiator from NSAIDs, which generally lack this specific antioxidant capacity.

Oxidative Stress Antioxidant Mechanism In Vitro Pharmacology

Comparative Safety Profile: Lobenzarit Disodium vs. Mizoribine in a 24-Week Double-Blind Rheumatoid Arthritis Trial

A 24-week double-blind comparative study evaluated the clinical utility of mizoribine (MZR) against lobenzarit disodium (CCA) as a standard drug control. The analysis of radiographic progression provided a key differentiator between the two agents [1].

Drug Safety Comparative Efficacy Long-Term Treatment

Pharmacokinetic Benchmarking: Oral Lobenzarit Disodium 80 mg Achieves 20.5 mg/L Peak Plasma Concentration with 9.4-Hour Half-Life

The pharmacokinetic profile of lobenzarit disodium in humans is well-characterized, providing a benchmark for dosing calculations and comparative ADME studies. Following a single 80 mg oral dose, the drug reaches a peak plasma concentration (Cmax) of 20.5 mg/L at 1.9 hours (Tmax) and exhibits a terminal elimination half-life (t½) of 9.4 hours [1]. This is distinct from many other DMARDs which may have significantly longer or shorter half-lives, impacting dosing frequency and accumulation in chronic studies.

Pharmacokinetics ADME Dosing Regimen

Divergent In Vivo Efficacy in Autoimmune Model: Lobenzarit Disodium Prolongs Survival in MRL/l Mice, Mefenamic Acid Does Not

In the MRL/l mouse model of spontaneous autoimmune disease (lupus-like), lobenzarit disodium demonstrated a disease-modifying effect that was not observed with its structural analog, mefenamic acid. While the exact survival data is not quantified in the abstract, the studies explicitly state that lobenzarit improved immunological abnormalities and prolonged life span, in sharp contrast to mefenamic acid which failed to inhibit disease development [1].

Autoimmune Disease Lupus Model Disease-Modifying Activity

Optimal Use Cases for Lobenzarit Disodium Procurement in Rheumatology and Immunology Research


Positive Control for Immunomodulatory DMARD Activity in Preclinical Arthritis Models

Given its established efficacy as demonstrated in the 16-week placebo-controlled trial showing 63% overall effectiveness (vs. 43% for placebo) [1], lobenzarit disodium is an ideal positive control for evaluating novel disease-modifying antirheumatic agents in rodent models of arthritis (e.g., adjuvant-induced arthritis, collagen-induced arthritis). Its well-defined T-cell-mediated mechanism of action provides a benchmark for assessing compounds targeting similar immunomodulatory pathways [2].

Investigating Oxidative Stress Pathways in Autoimmunity Using a Quantifiable Antioxidant Reference

Researchers studying the interplay between oxidative stress and immune dysfunction in autoimmune disorders (e.g., SLE, RA) can utilize lobenzarit disodium as a tool compound due to its dual immunomodulatory and quantifiable antioxidant activity (IC₅₀ = 1.6 µM against ROS-induced chemiluminescence) [3]. This allows for the dissection of ROS-dependent and ROS-independent effects in disease models, a feature not offered by non-antioxidant DMARDs like mizoribine or sulfasalazine [4].

Comparative Safety and Tolerability Benchmarking in Long-Term In Vivo Studies

For toxicology or long-term efficacy studies, lobenzarit disodium provides a well-characterized comparator. Its side effect incidence of 48.7% over 24 weeks in a head-to-head trial with mizoribine (31.9%) [5] offers a quantitative safety benchmark. This data is crucial for power calculations and for contextualizing the tolerability profile of novel compounds in chronic dosing regimens.

Pharmacokinetic and Drug-Drug Interaction Modeling with a Highly Protein-Bound DMARD

With a human plasma protein binding rate of >99% and a terminal half-life of 9.4 hours [6], lobenzarit disodium is a useful probe for studying the impact of high protein binding on drug distribution, clearance, and potential drug-drug interactions (DDIs) in preclinical species. Its distinct PK profile makes it a valuable tool in ADME research, particularly for modeling the behavior of other highly bound, small-molecule immunomodulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobenzarit disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.